molecular formula C37H45N5O8 B12405710 N-Succinyl-Ile-Ile-Trp-AMC

N-Succinyl-Ile-Ile-Trp-AMC

Cat. No.: B12405710
M. Wt: 687.8 g/mol
InChI Key: ACWGEQICRKPHCO-DFXXCKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of N-Succinyl-Ile-Ile-Trp-AMC involves its hydrolysis by carboxypeptidase Y. The enzyme cleaves the peptide bond, releasing AMC, which fluoresces upon excitation with UV light . This fluorescence can be measured to quantify enzyme activity. The molecular target is carboxypeptidase Y, and the pathway involves the enzymatic hydrolysis of the peptide substrate .

Comparison with Similar Compounds

N-Succinyl-Ile-Ile-Trp-AMC is unique due to its specific peptide sequence and fluorescent properties. Similar compounds include:

These compounds share the common feature of being peptide-based fluorescent substrates but differ in their peptide sequences and target enzymes .

Properties

Molecular Formula

C37H45N5O8

Molecular Weight

687.8 g/mol

IUPAC Name

4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42(24-12-13-25-22(5)16-32(46)50-29(25)18-24)28(35(38)47)17-23-19-39-27-11-9-8-10-26(23)27/h8-13,16,18-21,28,33-34,39H,6-7,14-15,17H2,1-5H3,(H2,38,47)(H,40,43)(H,41,48)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1

InChI Key

ACWGEQICRKPHCO-DFXXCKAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O

Origin of Product

United States

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